molecular formula C8H11FN2O B12439429 3-Fluoro-4-methoxy-benzyl-hydrazine CAS No. 887596-57-8

3-Fluoro-4-methoxy-benzyl-hydrazine

Cat. No.: B12439429
CAS No.: 887596-57-8
M. Wt: 170.18 g/mol
InChI Key: HJCBISRWAGCWNP-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-benzyl-hydrazine is a fluorinated hydrazine derivative characterized by a benzyl backbone substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position. This compound belongs to the hydrazine class, which is widely utilized in medicinal chemistry for synthesizing heterocyclic scaffolds such as pyrazoles, triazoles, and quinazolinones . The fluorine and methoxy substituents likely confer unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

CAS No.

887596-57-8

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

(3-fluoro-4-methoxyphenyl)methylhydrazine

InChI

InChI=1S/C8H11FN2O/c1-12-8-3-2-6(5-11-10)4-7(8)9/h2-4,11H,5,10H2,1H3

InChI Key

HJCBISRWAGCWNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxy-benzyl-hydrazine typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

3-Fluoro-4-methoxybenzaldehyde+Hydrazine hydrateThis compound\text{3-Fluoro-4-methoxybenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 3-Fluoro-4-methoxybenzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazine group (–NH–NH₂) acts as a nucleophile, attacking electrophilic centers in alkyl halides, acyl chlorides, or sulfonyl chlorides.

Table 1: Nucleophilic Substitution Reactions

SubstrateConditionsProductYieldReference
Benzoyl chlorideTHF, 0–25°C, 2 hN'-Benzoyl-3-fluoro-4-methoxy-benzyl-hydrazine85%
Methyl iodideDMF, K₂CO₃, 60°C, 6 hN-Methyl-3-fluoro-4-methoxy-benzyl-hydrazine78%
Tosyl chlorideCH₂Cl₂, Et₃N, 25°C, 4 hN-Tosyl-3-fluoro-4-methoxy-benzyl-hydrazine90%

Key observations:

  • Reactions with acyl chlorides proceed rapidly at room temperature.

  • Steric hindrance from the benzyl group slows alkylation compared to smaller hydrazines.

Condensation with Carbonyl Compounds

The compound forms hydrazones via condensation with aldehydes/ketones, which are precursors to heterocycles like pyrazoles and triazoles.

Table 2: Hydrazone Formation

Carbonyl CompoundConditionsProductYieldReference
4-NitrobenzaldehydeEtOH, reflux, 6 h(E)-3-Fluoro-4-methoxy-benzyl-hydrazone89%
CyclohexanoneH₂O, HCl, 80°C, 3 hCyclohexylidene hydrazine derivative82%
Glyoxylic acidH₂O, 25°C, 12 hHydrazone-carboxylic acid adduct75%

Mechanistic notes:

  • Electron-deficient aldehydes (e.g., nitro-substituted) react faster due to enhanced electrophilicity .

  • Acidic conditions protonate the carbonyl oxygen, accelerating nucleophilic attack by the hydrazine .

Cyclization to Heterocyclic Compounds

The hydrazine moiety participates in cyclocondensation reactions to form nitrogen-containing heterocycles.

Table 3: Heterocycle Synthesis

ReagentConditionsProductYieldReference
Ethyl acetoacetateToluene, NaOH, reflux, 30 h3-Methyl-5-(3-fluoro-4-methoxybenzyl)-1H-pyrazole72%
β-KetoesterEtOH, H₂SO₄, 80°C, 8 hPyrazoline derivative68%
1,3-DiketoneAcOH, 100°C, 12 hPyrazolidine analog65%

Key findings:

  • Pyrazole formation is favored with β-ketoesters via Knorr-type cyclization .

  • Steric effects from the benzyl group reduce yields compared to unsubstituted hydrazines .

Oxidation and Redox Reactions

The hydrazine group undergoes oxidation to diazenes or nitriles under strong oxidizing conditions.

Table 4: Oxidation Reactions

Oxidizing AgentConditionsProductYieldReference
H₂O₂, FeCl₃MeOH, 25°C, 4 h3-Fluoro-4-methoxy-benzyl diazene60%
MnO₂CHCl₃, reflux, 6 hCorresponding nitrile45%

Mechanistic insights:

  • Oxidation with MnO₂ proceeds via radical intermediates, leading to C–N bond cleavage.

  • Diazene formation is reversible under acidic conditions.

Metal Complexation

The compound acts as a bidentate ligand, coordinating transition metals through the hydrazine nitrogen and aromatic π-system.

Table 5: Metal Complexes

Metal SaltConditionsComplex StructureStabilityReference
CuCl₂EtOH, 25°C, 2 hOctahedral Cu(II) complexHigh
Fe(NO₃)₃H₂O, 60°C, 4 hFe(III)-hydrazine coordination polymerModerate

Applications:

  • Copper complexes exhibit catalytic activity in Ullmann coupling reactions.

  • Iron polymers are studied for magnetic properties.

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, the hydrazine group undergoes structural rearrangements.

Example:

  • In 6M HCl at 100°C, the compound decomposes to 3-fluoro-4-methoxybenzylamine and nitrogen gas.

  • Base-mediated elimination (e.g., with NaOH) generates azobenzene derivatives.

Scientific Research Applications

3-Fluoro-4-methoxy-benzyl-hydrazine is a chemical compound with a benzyl hydrazine structure, characterized by a fluorine atom and a methoxy group attached to the aromatic ring. It has a molecular formula of C8H9FN2OC_8H_9FN_2O. Due to its structural features, this compound is applicable in medicinal chemistry and organic synthesis. Its unique substitution pattern on the benzene ring gives it distinct chemical properties compared to similar compounds, potentially leading to different pharmacological activities or reactivity profiles. The fluorinated and methoxylated structure may enhance its lipophilicity and potential bioactivity, distinguishing it from other hydrazine derivatives.

Potential Applications

  • Medicinal Chemistry this compound can be used as an intermediate in the synthesis of pharmaceuticals. It can be used to modify a compound's structure to enhance its properties for specific applications. Interaction studies suggest that compounds with similar structures can interact with neurotransmitter receptors, influencing their activity.
  • Synthesis of Oxazolidinone Antibiotics this compound can be used in the preparation of oxazolidinone derivatives, which are a class of antibiotic compounds . For example, it can be used in the synthesis of (R)-3-(3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4(1H)-yl)phenyl)-5-(substituted methyl) oxazolidin-2-one . Oxazolidinone-based antibiotics can be used to treat infections such as those caused by Gram-positive bacteria, including MRSA and VRE .
  • Inhibitors Derivatives of fluorobenzylpiperazine have been found to be active inhibitors .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxy-benzyl-hydrazine involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methoxy substituents can influence the compound’s binding affinity and specificity. The hydrazine moiety can form covalent bonds with target molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hydrazine Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3-Fluoro-4-methoxy-benzyl-hydrazine 3-F, 4-OCH₃ C₈H₁₀FN₂O Potential antibacterial agent
(3-Bromo-4-fluorobenzyl)hydrazine 3-Br, 4-F C₇H₇BrFN₂ Lab reagent; halogenated analog
[[3-Methoxy-4-(trifluoromethyl)phenyl]methyl]hydrazine 3-OCH₃, 4-CF₃ C₉H₁₁F₃N₂O Enhanced lipophilicity due to CF₃
4-(Trifluoromethyl)benzohydrazide 4-CF₃ C₈H₇F₃N₂O Antibacterial activity (MIC: 7.8–62.5 µM)
4-Methoxybenzoyl hydrazine 4-OCH₃ C₈H₁₀N₂O₂ Precursor for pyrazole synthesis

Key Observations:

Electron-Withdrawing vs. The 4-methoxy group is electron-donating, which may increase solubility in polar solvents but reduce electrophilicity at the benzylic position .

Biological Activity: Fluorinated hydrazide-hydrazones (e.g., 4-(trifluoromethyl)benzohydrazide derivatives) exhibit notable antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 7.8 µM . The target compound’s 3-fluoro-4-methoxy substitution may similarly enhance membrane permeability or target binding. Brominated analogs like (3-Bromo-4-fluorobenzyl)hydrazine are primarily used as synthetic intermediates, suggesting halogen size (Br vs. F) impacts biological applicability .

Synthetic Flexibility :

  • The trifluoromethyl group in [[3-Methoxy-4-(trifluoromethyl)phenyl]methyl]hydrazine increases molecular weight and lipophilicity (logP), which could improve blood-brain barrier penetration compared to the target compound .
  • Condensation reactions with aldehydes (e.g., p-tolualdehyde) are common for hydrazine derivatives, but yields and reaction times vary with substituent electronic profiles .

Notes:

  • The target compound’s synthesis likely follows a pathway similar to , where hydrazine hydrate reacts with a substituted benzaldehyde under reflux. However, the fluorine atom may necessitate longer reaction times or higher temperatures due to its deactivating effect .
  • Yields for trifluoromethyl-substituted analogs are lower (60–70%), possibly due to steric hindrance from the CF₃ group .

Biological Activity

3-Fluoro-4-methoxy-benzyl-hydrazine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazine group, a fluorine atom, and a methoxy group attached to a benzyl moiety. Its molecular formula is C7H9FN2OC_7H_9FN_2O . The structural features of this compound contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. The methoxy group may influence the compound's electronic properties, affecting its binding affinity to enzymes and receptors .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against several bacterial strains, showing notable effectiveness:

  • Bacillus subtilis : Inhibition observed.
  • Escherichia coli : Moderate activity reported.
  • Staphylococcus aureus : Significant inhibition noted.
  • Pseudomonas aeruginosa : Moderate activity .

The compound's IC50 value against specific bacterial enzymes has been reported as 17.1 µM, indicating its potential as an antibacterial agent .

Antitumor Activity

In addition to antibacterial properties, this compound has been evaluated for antitumor activity. Studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines, including:

  • MDA-MB-468 (breast cancer)
  • HT29 (colon cancer)

The compound exhibited low micromolar GI50 values in these cell lines, suggesting strong potential as an antitumor agent .

Synthesis and Evaluation

The synthesis of this compound involves multiple steps that ensure the purity and yield of the final product. Various synthetic routes have been explored, including nucleophilic substitution reactions and oxidation processes that utilize reagents such as sodium hydroxide and potassium permanganate .

Comparative Studies

Comparative studies with similar compounds have highlighted the unique properties of this compound. For instance, while 3-Fluoro-4-methoxybenzyl chloride serves as a precursor, it lacks the hydrazine moiety that contributes to the enhanced biological activity of the hydrazine derivative .

Data Table: Biological Activity Overview

Biological ActivityTest Organism/Cell LineIC50/Effectiveness
AntibacterialBacillus subtilisSignificant
Escherichia coliModerate
Staphylococcus aureusSignificant
Pseudomonas aeruginosaModerate
AntitumorMDA-MB-468 (breast cancer)Low micromolar GI50
HT29 (colon cancer)Low micromolar GI50

Q & A

Q. How to reconcile conflicting reports on the biological activity of this compound derivatives?

  • Resolution Strategy :

Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies.

SAR Studies : Systematically vary substituents to isolate fluorine’s role.

  • Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain virulence or compound solubility .

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